Desosaminylazithromycin

Beschreibung

Contextualization as a Macrolide Antibiotic Derivative

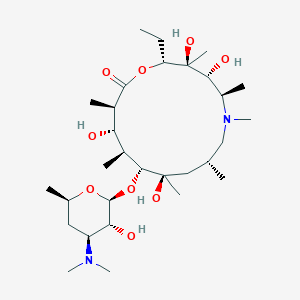

Desosaminylazithromycin is classified as an azalide, a subclass of macrolide antibiotics characterized by a 15-membered macrocyclic lactone ring. It is a derivative of the widely used antibiotic, azithromycin (B1666446). The defining structural feature of this compound is the absence of the cladinose (B132029) sugar that is present in the parent azithromycin molecule. This structural modification, specifically the lack of the cladinose moiety, is what the prefix "desosaminyl" alludes to in its nomenclature.

The desosamine (B1220255) sugar, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a common component of many macrolide antibiotics and is considered crucial for their bactericidal activity. wikipedia.orgnih.gov This sugar, attached to the macrolide ring, plays a key role in the binding of these antibiotics to bacterial ribosomes, thereby inhibiting protein synthesis. wikipedia.orgnih.gov

Significance as a Research Compound and Azithromycin-Related Substance

This compound holds considerable importance as a research compound and is recognized as a significant impurity found in azithromycin drug substances and formulations. clearsynth.com In pharmacopoeial standards, it is designated as "Impurity J" in the European Pharmacopoeia and is a critical component in the quality control of azithromycin. Its presence as an impurity can arise during the synthesis of azithromycin or as a degradation product.

The identification and quantification of this compound are vital for ensuring the quality and purity of azithromycin products. Consequently, it serves as a crucial reference standard in the development and validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC), for the analysis of azithromycin and its related compounds. evitachem.comoup.com Regulatory bodies require comprehensive impurity profiling for drug substances, making the characterization and control of this compound essential for Abbreviated New Drug Application (ANDA) filings. clearsynth.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 117693-41-1 synthinkchemicals.comchemicalbook.com |

| Molecular Formula | C30H58N2O9 synthinkchemicals.comsigmaaldrich.com |

| Molecular Weight | 590.79 g/mol synthinkchemicals.comsigmaaldrich.com |

| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one clearsynth.comnih.gov |

| Synonyms | 13-O-Decladinosyl Azithromycin, Descladinose Azithromycin, Azithromycin Impurity J clearsynth.comsynthinkchemicals.comsynzeal.com |

| Melting Point | 137-140 °C chemicalbook.com |

| Boiling Point (Predicted) | 727.3±60.0 °C chemicalbook.com |

| Density (Predicted) | 1.17±0.1 g/cm3 chemicalbook.com |

| pKa (Predicted) | 13.29±0.70 chemicalbook.com |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for the detection and quantification of this compound. oup.com Reversed-phase HPLC with UV detection is a common method employed. oup.com

A typical HPLC method for analyzing azithromycin and its related compounds, including this compound, might involve the following parameters:

| HPLC Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 25 cm x 4.6 mm oup.comresearchgate.net |

| Mobile Phase | Methanol–phosphate (B84403) buffer, pH 7.5 (80:20, v/v) oup.comresearchgate.net |

| Flow Rate | 2.0 mL/min oup.comresearchgate.net |

| Detection | UV at 210 nm oup.comresearchgate.net |

| Column Temperature | 50°C oup.comresearchgate.net |

Under these conditions, this compound typically has a relative retention time of approximately 0.54 with respect to azithromycin.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDYILJJHOVNLO-NZMWSZMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117693-41-1 | |

| Record name | Desosaminylazithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117693411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESOSAMINYLAZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4730HW9T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Chemical Architecture of Desosaminylazithromycin

Core Macrolactone Ring System Characterization

At the heart of Desosaminylazithromycin is a 15-membered macrocyclic lactone ring. This ring is a defining feature of azalide antibiotics, a subclass of macrolides. The macrolactone core of this compound is a 1-oxa-6-azacyclopentadecan-15-one. ontosight.ai A key modification that distinguishes azithromycin (B1666446) and its derivatives from erythromycin (B1671065) is the insertion of a methyl-substituted nitrogen atom into the lactone ring. researchgate.netoup.com This structural alteration enhances stability in acidic environments. researchgate.net

The Desosamine (B1220255) Sugar Moiety: Structural Integration and Functional Relevance

Attached to the macrolactone ring is a desosamine sugar moiety. evitachem.com Desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a crucial component of many macrolide antibiotics and is essential for their bactericidal activity. wikipedia.org This sugar is glycosidically linked to the aglycone. In the case of this compound, the desosamine sugar is attached at position C-11 of the macrolactone ring. nih.govclearsynth.com The desosamine moiety plays a significant role in the binding of the antibiotic to the bacterial ribosome, thereby inhibiting protein synthesis. wikipedia.org Specifically, the 2'-hydroxyl group of the desosamine sugar is known to be a reactive site and is important for the interaction with the ribosome. mdpi.com

Stereochemistry and Molecular Formula (C30H58N2O9)

The molecular formula for this compound is C30H58N2O9. nih.govchemicalbook.com The molecule has a complex three-dimensional structure with 14 defined stereocenters. The specific stereochemical configuration is critical to its biological activity and is denoted as (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one. nih.govclearsynth.com Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to confirm this intricate stereochemistry.

Data Tables

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | 15-membered macrolactone ring (azalide) |

| Attached Sugars | Desosamine |

| Absent Sugars | Cladinose (B132029) |

| Molecular Formula | C30H58N2O9 |

| Stereocenters | 14 |

Table 2: Comparison of Azithromycin and this compound

| Feature | Azithromycin | This compound |

| Macrolactone Ring | 15-membered azalide | 15-membered azalide |

| Sugar Moieties | Desosamine, Cladinose | Desosamine |

| Molecular Formula | C38H72N2O12 | C30H58N2O9 |

List of Compounds Mentioned

Azithromycin

Cladinose

this compound

Erythromycin

Formation and Synthesis Pathways of Desosaminylazithromycin

Hydrolytic Degradation of Azithromycin (B1666446) in Aqueous Systems

The structural integrity of azithromycin is susceptible to hydrolysis in aqueous environments, leading to the formation of Desosaminylazithromycin through the cleavage of its cladinose (B132029) sugar moiety. This degradation is notably influenced by pH, with distinct mechanisms under acidic and basic conditions.

Acid-Catalyzed Hydrolysis Mechanisms Leading to this compound Formation

In acidic aqueous solutions, the primary route of azithromycin decomposition is the acid-catalyzed hydrolysis of the glycosidic bond that links the neutral cladinose sugar to the macrolactone ring. nih.govnih.gov This reaction is a consequence of azithromycin's unique structure. Unlike its predecessor erythromycin (B1671065), azithromycin possesses a methyl-substituted nitrogen atom at the 9a position of the aglycone ring. nih.govnih.gov This modification structurally blocks the pathway for intramolecular dehydration, a rapid degradation reaction for erythromycin in acidic media. nih.gov

Consequently, the main degradation pathway for azithromycin under acidic conditions is the hydrolysis of the ether bond of the cladinose sugar. nih.govnih.gov The reaction proceeds with a reported activation energy of 25.3 kcal/mol. nih.gov The stability of azithromycin in an acidic environment is pH-dependent, with a tenfold increase in stability for each unit increase in pH from 1.0 to 4.1. nih.gov Forced degradation studies, for instance, using 2M hydrochloric acid, result in the complete degradation of azithromycin to its impurities, including this compound. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms Leading to this compound Formation

Azithromycin also undergoes significant degradation under alkaline conditions, with this compound being a major transformation product. researchgate.net While both acid- and base-catalyzed hydrolysis are important degradation mechanisms for macrolides, the cleavage of the cladinose sugar is a prominent outcome in both scenarios. researchgate.net In studies examining the pH-dependent degradation of azithromycin, this compound was identified as the major degradation product at a pH of 6.0, with its relative amount decreasing as the pH approaches 7.2. researchgate.net Beyond this pH, other degradation products associated with the opening of the macrocyclic lactone ring become more prevalent. researchgate.net While the formation of this compound is well-documented under basic conditions, detailed mechanistic studies of the base-catalyzed hydrolysis of the cladinose moiety are less extensively reported compared to acid-catalyzed pathways.

Environmental and Pharmaceutical Relevance of Degradation Pathways

The formation of this compound is of considerable importance in both environmental and pharmaceutical contexts. As these acid- and base-catalyzed degradation reactions can occur in natural water bodies and wastewater systems, this compound may be a more relevant form of this macrolide antibiotic in environmental settings. researchgate.net

From a pharmaceutical standpoint, this compound is recognized as a significant impurity in azithromycin drug substances and formulations. It is designated as "Azithromycin Impurity J" in the European Pharmacopoeia. synzeal.com The presence and quantity of this and other impurities are closely monitored during the manufacturing process and in the final drug product to ensure quality, safety, and efficacy. This necessitates the availability of pure this compound as a reference standard for analytical method development and validation. synzeal.com

Controlled Synthesis Methodologies for this compound as a Research Standard

The need for pure this compound as a reference compound for quality control has led to the development of controlled synthesis methods. These methods aim to selectively cleave the cladinose sugar from azithromycin while preserving the rest of the molecule.

Strategic Selection of Azithromycin as the Starting Material

The logical and exclusive starting material for the synthesis of this compound is azithromycin itself. The objective is the targeted removal of the L-cladinose sugar from the 13-O-position of the aglycone ring. Research on the synthesis of various azithromycin derivatives often begins with this hydrolytic cleavage. For instance, stirring azithromycin with aqueous HCl has been employed to remove the cladinose moiety as a first step in the synthesis of more complex derivatives. researchgate.net This highlights that controlled acid hydrolysis of azithromycin is a direct and established route to obtaining the this compound core structure.

Implementation of Functional Group Protection Strategies

The azithromycin molecule contains several reactive hydroxyl groups. To achieve the selective cleavage of the cladinose sugar without causing other undesired reactions, such as the opening of the lactone ring, functional group protection strategies are often employed in organic synthesis. scholaris.ca While a specific, named protocol for the synthesis of this compound using protecting groups is not extensively detailed in readily available literature, the principles of their use in macrolide chemistry are well-established.

In the synthesis of other azithromycin derivatives, protecting groups are used to temporarily block certain hydroxyl groups, thereby directing the reaction to a specific, unprotected site on the molecule. For example, in the creation of novel macrolide antibiotics, protecting groups have been instrumental in allowing for modifications at various positions on the azithromycin scaffold while preventing unwanted side reactions. acs.orgnih.gov Applying this strategy to the synthesis of this compound would involve protecting the more sensitive functional groups on the azithromycin molecule, followed by the controlled acid- or enzyme-catalyzed hydrolysis of the cladinose sugar, and a final deprotection step to yield the desired product. This approach ensures a higher yield and purity of this compound, suitable for its use as a certified research and pharmaceutical standard.

Glycosylation Reactions for Selective Desosamine (B1220255) Moiety Incorporation

To achieve site- and stereoselective glycosylation, the hydroxyl groups on the macrolide aglycone must be selectively protected, leaving only the target hydroxyl group available for reaction. For instance, in the synthesis of related macrolides, protecting groups such as the p-methoxybenzyl (PMB) ether are employed and can be removed under specific conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

The desosamine donor itself is typically activated to facilitate the reaction. A common strategy involves the use of a thiopyrimidine desosamine donor. mdpi.com The glycosylation reaction is then promoted by a combination of reagents that activate the donor and facilitate the coupling. For example, the use of silver trifluoromethanesulfonate (B1224126) (AgOTf) and 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) has been shown to furnish the desired glycosylated product with high stereoselectivity. nih.govnih.gov Another effective method for the glycosylation of macrolactones with desosamine involves activation with phthalic anhydride (B1165640) and trifluoromethanesulfonic anhydride (Tf2O). acs.org This approach has been successfully applied in the total synthesis of other macrolide antibiotics. acs.org

The choice of protecting groups on the desosamine donor is also critical. A C2'-O-methoxycarbonyl (Mc) protecting group on the desosamine has been utilized to ensure the formation of a single stereoisomer of the glycosylated product. nih.gov The reaction conditions, including solvent and temperature, are finely tuned to optimize the yield and selectivity of the glycosylation.

Table 1: Reagents and Conditions for Selective Glycosylation

| Component | Reagent/Condition | Purpose | Reference |

| Desosamine Donor | Thiopyrimidine desosamine | Activated form of the sugar for glycosylation. | mdpi.comnih.gov |

| Ac-protected desosamine | Protected sugar donor. | acs.org | |

| Aglycone Acceptor | C5-hydroxyl deprotected macrolide | Macrolide core ready for glycosylation. | nih.gov |

| Promoter/Activator | Silver trifluoromethanesulfonate (AgOTf) & 2,6-di-tert-butyl-4-methylpyridine (DTBMP) | Promotes the glycosylation reaction. | nih.govnih.gov |

| Phthalic anhydride & Trifluoromethanesulfonic anhydride (Tf2O) | Alternative activation system for the donor. | acs.org | |

| Protecting Group | p-Methoxybenzyl (PMB) ether | Protects hydroxyl groups on the aglycone. | nih.gov |

| C2'-O-methoxycarbonyl (Mc) | Directs stereoselectivity on the desosamine. | nih.gov |

Subsequent Deprotection and Advanced Purification Processes

Following the successful incorporation of the desosamine moiety, the synthesis proceeds to the deprotection stage. This involves the removal of all protecting groups from the macrolide and the sugar to unveil the final this compound molecule. The deprotection methods must be chosen carefully to avoid any unwanted side reactions or degradation of the complex macrolide structure. cem.comnumberanalytics.com For instance, if a methoxycarbonyl group was used on the 2'-position of the desosamine, it can be removed through methanolysis. mdpi.com Silyl ethers, another common type of protecting group, can be cleaved using fluoride-mediated methods. nih.gov

Once the deprotection is complete, the crude product contains this compound along with various impurities and byproducts from the preceding synthetic steps. Therefore, advanced purification processes are essential to isolate the compound in high purity. A widely used and effective method for purifying azithromycin and its derivatives is crystallization. guidechem.comgoogle.com

The process often involves a series of recrystallization steps using different solvent systems to effectively remove specific impurities. guidechem.comgoogle.com A common procedure involves dissolving the crude product in a solvent like ethanol (B145695) or acetone, followed by the addition of an anti-solvent, such as purified water, to induce crystallization. guidechem.comgoogle.comgoogle.com For example, a patented refining method for azithromycin describes dissolving the crude material in ethanol, followed by crystallization with purified water to obtain an intermediate product. This intermediate is then dissolved in acetone, filtered, and recrystallized again by adding purified water. guidechem.comgoogle.com This two-step crystallization process has been shown to significantly reduce the levels of major impurities, including those structurally related to this compound. guidechem.com The temperature during dissolution and crystallization is a critical parameter that is carefully controlled to maximize yield and purity. google.comgoogle.com The final pure product is then obtained after centrifugation, washing with purified water, and drying under controlled conditions. google.com

Table 2: Advanced Purification Techniques

| Step | Solvent System | Temperature | Purpose | Reference |

| First Crystallization | Ethanol / Purified Water | Dissolution at 40-50°C | Removal of initial impurities. | guidechem.comgoogle.com |

| Second Crystallization | Acetone / Purified Water | N/A | Further reduction of impurities like Azalide A and Azithromycin Impurity B. | guidechem.comgoogle.com |

| Isolation | Centrifugation and Washing | N/A | Collection of the purified crystalline solid. | google.com |

| Drying | Controlled Temperature and Pressure | 72.0-89.0°C, 0.050-0.105Mpa | Removal of residual solvents to obtain the final product. | google.com |

Molecular Mechanism of Action and Ribosomal Interactions of Desosaminylazithromycin

Inhibition of Bacterial Protein Synthesis Pathways

The primary mechanism of action for Desosaminylazithromycin is the inhibition of bacterial protein synthesis. evitachem.com Like other macrolide antibiotics, it targets the intricate machinery responsible for translating messenger RNA (mRNA) into functional proteins, a process essential for bacterial growth and replication. rsc.orgpatsnap.comresearchgate.net The key reaction in protein synthesis is the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) at the P-site of the ribosome and the incoming amino acid (aminoacyl-tRNA) at the A-site. nih.gov this compound disrupts this cycle by arresting the elongation of the polypeptide chain, which ultimately leads to a bacteriostatic or, at higher concentrations, bactericidal effect. nih.gov The compound effectively halts the production of essential bacterial proteins, thereby controlling the infection. drugbank.com

Molecular Obstruction of Ribosomal Translocation Processes

Upon binding within the nascent peptide exit tunnel, this compound creates a physical obstruction. evitachem.comnih.gov This blockage sterically hinders the progression of the elongating polypeptide chain. researchgate.nettaylorandfrancis.com Consequently, the process of translocation—the movement of the peptidyl-tRNA from the A-site to the P-site after peptide bond formation—is inhibited. rsc.orgdrugbank.com By preventing this crucial step, the antibiotic effectively freezes the ribosome on the mRNA transcript, leading to the premature termination of protein synthesis. rsc.orgtaylorandfrancis.com This obstruction of the translocation process is the core molecular event that underlies the compound's ability to stop bacterial growth. evitachem.com

Comparative Analysis with Parent Macrolide Ribosomal Binding and Activity

This compound is a derivative of azithromycin (B1666446), differing by the absence of the L-cladinose sugar at the C3 position of the macrolactone ring. researchgate.net Azithromycin itself functions by binding to the 23S rRNA in the 50S subunit's exit tunnel, inhibiting protein synthesis. drugbank.comnih.gov Some studies indicate that azithromycin's binding may be a two-step process, involving an initial low-affinity interaction followed by a shift to a high-affinity binding site. researchgate.netnih.gov

The activity of this compound relative to its parent compound, azithromycin, is a subject of varied research findings. As a degradation product, some evidence suggests it may retain only partial binding affinity and lack the full antibacterial activity of azithromycin. Conversely, other research indicates that structural modifications, such as the one seen in this compound, can enhance binding affinity to ribosomal sites, potentially leading to improved efficacy compared to conventional azithromycin. evitachem.com

| Feature | This compound | Azithromycin (Parent Macrolide) |

|---|---|---|

| Primary Target | 50S ribosomal subunit (23S rRNA) evitachem.com | 50S ribosomal subunit (23S rRNA) nih.govdrugbank.com |

| Binding Location | Nascent Peptide Exit Tunnel | Nascent Peptide Exit Tunnel nih.govnih.gov |

| Key Structural Moiety | Desosamine (B1220255) sugar google.com | Desosamine and Cladinose (B132029) sugars nih.govnih.gov |

| Mechanism | Inhibition of peptide translocation evitachem.com | Inhibition of peptide translocation and subunit assembly drugbank.com |

| Reported Relative Affinity | Potentially enhanced or partial compared to azithromycin evitachem.com | High affinity, two-step binding process reported nih.gov |

Influence of Desosamine Sugar Component on Binding Efficacy

The desosamine sugar moiety is a critical component for the biological activity of many macrolide antibiotics, including this compound. google.comnih.gov The efficacy of these antibiotics is markedly reduced in the absence of this sugar. nih.gov The desosamine sugar plays a key role by making extensive and crucial contacts with the 23S rRNA within the binding pocket. google.com

Research has shown that specific interactions mediated by the desosamine sugar are essential for high-affinity binding. These interactions include the formation of hydrogen bonds between the sugar's hydroxyl and dimethylamino groups and specific nucleotides of the 23S rRNA, most notably adenosine (B11128) 2058 (A2058). oup.comnih.govnih.gov The desosamine sugar component is reported to enhance the binding affinity and specificity of this compound to its ribosomal target, underscoring its importance in the compound's mechanism of action. Macrolides with truncated or modified desosamine moieties often exhibit reduced antibacterial activity, confirming the sugar's vital role. researchgate.net

| Desosamine Moiety Group | Interacting Ribosomal Component (23S rRNA) | Type of Interaction | Significance |

|---|---|---|---|

| 2'-Hydroxyl Group | N1 atom of Adenosine 2058 (A2058) oup.comnih.gov | Hydrogen Bond nih.govnih.gov | Crucial for anchoring the macrolide in the binding site. nih.gov |

| 3'-Dimethylamino Group | N6 atom of Adenosine 2058 (A2058) via a water molecule nih.gov | Water-mediated Hydrogen Bond nih.gov | Stabilizes the drug-ribosome complex. nih.gov |

| General Sugar Structure | Nucleotides A2058, A2059, A2503, U2609 nih.gov | Van der Waals / Hydrophobic contacts | Contributes to overall binding affinity and specificity. nih.gov |

Desosaminylazithromycin in the Context of Antimicrobial Resistance Research

Investigation of Structural Modifications and their Relevance to Macrolide Resistance Mechanisms

The challenge of rising antimicrobial resistance has spurred extensive research into modifying existing antibiotics to enhance their efficacy against resistant pathogens. In the realm of macrolides, structural alterations are a key strategy to overcome resistance. The synthesis and evaluation of derivatives, including those with modified or truncated sugar moieties, provide crucial insights into the structural factors that govern antibiotic activity and resistance.

Desosaminylazithromycin itself represents a structural modification of azithromycin (B1666446)—specifically, the removal of the cladinose (B132029) sugar. ontosight.ai Research into such modifications helps to delineate the role of each component of the antibiotic in binding to the ribosomal target and evading resistance. For instance, studies on macrolide derivatives with truncated desosamine (B1220255) sugar rings, such as 2'-deoxy and 3'-desmethyl variants, have been conducted to investigate the "steric clash" model of resistance. nih.govresearchgate.net These experiments revealed that such compounds had reduced antibacterial activity against susceptible Staphylococcus aureus and were inactive against resistant strains, indicating that simple steric repulsion is not the primary reason for resistance mediated by Erm enzymes. nih.govresearchgate.net These findings underscore the importance of the intact desosamine sugar for potent antibacterial action.

The table below summarizes key findings from studies on structural modifications of macrolides.

| Structural Modification | Target Compound | Key Finding | Relevance to Resistance |

| Truncated desosamine (2'-deoxy) | Macrolide derivatives | Demonstrated decreased antibacterial activity. nih.govresearchgate.net | Challenges the simple "steric clash" model of Erm-mediated resistance. nih.gov |

| Truncated desosamine (3'-desmethyl) | Macrolide derivatives | Showed inactivity against constitutively resistant S. aureus. nih.govresearchgate.net | Indicates the methyl group on the desosamine is important for activity, and its removal does not overcome resistance. nih.gov |

| Removal of cladinose sugar | Azithromycin (yielding this compound) | Alters the compound's interaction with the ribosome. ontosight.ai | Serves as a tool to study the contribution of individual sugar moieties to binding and resistance evasion. |

Role of the Desosamine Moiety in Overcoming or Contributing to Macrolide Resistance

The desosamine sugar, a common feature of many macrolide antibiotics including azithromycin, is crucial for their biological activity. wikipedia.org High-resolution structural studies have revealed that this amino sugar plays a previously underappreciated role in the binding of the drug to the bacterial ribosome. nih.govuri.edu

The desosamine moiety is integral to the proper positioning of the macrolide within the ribosomal exit tunnel. Its dimethylamino group is particularly critical, forming key interactions that anchor the drug to its binding site. nih.gov Specifically, two hydrogen bonds are considered vital for macrolide binding: one between the 2'-hydroxyl group of the desosamine and the N1 atom of nucleotide A2058 of the 23S rRNA, and another between the dimethylamino group of the desosamine and the N6 atom of A2058, which is mediated by a water molecule. nih.gov The disruption of these interactions is a central theme in macrolide resistance. The inherent importance of the desosamine moiety means that it is both essential for antibiotic function and a key factor in the mechanisms of resistance that target the drug-ribosome interface.

Studies on Ribosomal Methylation (e.g., ErmB) and Point Mutations (23S rRNA, Ribosomal Proteins L4/L22) in Relation to this compound

The most clinically significant mechanism of resistance to macrolides involves modifications to the antibiotic's target site on the ribosome. uri.edu These modifications prevent the drug from binding effectively, rendering it inactive.

Ribosomal Methylation: A primary mechanism is the methylation of the 23S rRNA, catalyzed by erythromycin-inducible methyltransferase (Erm) enzymes, such as ErmB. nih.gov These enzymes dimethylate a specific adenine (B156593) residue, A2058 (E. coli numbering), within the drug-binding pocket. uri.edunih.gov This modification dramatically reduces the binding affinity of macrolides. nih.gov While it was once thought that the added methyl groups create a direct steric hindrance with the desosamine sugar, recent structural data suggests a more nuanced mechanism. researchgate.neturi.edu Research indicates that the dimethylation of A2058 displaces a critical water molecule that is essential for mediating the interaction between the macrolide's desosamine sugar and the ribosome. nih.gov This loss of a key binding partner explains the significantly reduced affinity of macrolides for the Erm-modified ribosome. nih.gov Studies using macrolide derivatives with smaller desosamine rings, which were designed to avoid a steric clash, were still inactive against Erm-expressing bacteria, lending support to this updated model. researchgate.net

Point Mutations: In addition to enzymatic modification, point mutations in the 23S rRNA can also confer resistance. Mutations at or near the drug-binding site, such as A2058G or A2059G, are frequently associated with resistance to azithromycin in pathogens like Pseudomonas aeruginosa. nih.govnih.gov Molecular dynamics simulations have shown that these mutations result in less favorable interactions between the nucleotide at position 2058 and the desosamine sugar of the macrolide. nih.gov This leads to greater displacement of the antibiotic from its binding site, thereby causing resistance. nih.gov While mutations in ribosomal proteins L4 and L22 are also known to confer macrolide resistance, specific studies detailing their interaction with this compound are limited.

The table below details common resistance mechanisms involving the ribosomal target site.

| Resistance Mechanism | Molecular Target | Effect on Macrolide Interaction | Example Pathogen |

| Ribosomal Methylation (Erm) | Adenine 2058 (A2058) in 23S rRNA | Prevents drug binding by displacing a key water molecule that mediates interaction with the desosamine moiety. nih.govnih.gov | Staphylococcus aureus nih.gov |

| Point Mutation | Adenine 2058 (A2058G) in 23S rRNA | Results in less favorable interactions with the desosamine sugar. nih.govnih.gov | Pseudomonas aeruginosa nih.gov |

| Point Mutation | Adenine 2059 (A2059G) in 23S rRNA | Confers resistance to azithromycin. nih.gov | Pseudomonas aeruginosa nih.gov |

| Point Mutation | Adenine 2143 (A2143G) in 23S rRNA | Frequently detected mutation in clarithromycin-resistant strains. nih.gov | Helicobacter pylori nih.gov |

Analysis of Bacterial Efflux Pump Systems (e.g., RND-type pumps) and this compound

Bacterial efflux pumps are membrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the cell. nih.gov They are a major cause of intrinsic and acquired multidrug resistance, particularly in Gram-negative bacteria. nih.gov The Resistance-Nodulation-Division (RND) family of efflux pumps is especially prominent in these organisms. nih.gov

RND pumps, such as AcrB in E. coli and MexB in P. aeruginosa, are part of a tripartite system that spans both the inner and outer bacterial membranes. nih.gov This complex is capable of recognizing and expelling a broad range of structurally diverse compounds, including macrolides. nih.gov While specific studies focusing on this compound as a substrate for RND pumps are not widely available, its parent compound, azithromycin, is known to be susceptible to efflux by these systems. Given the structural similarity, it is highly probable that this compound is also recognized and transported by RND-type pumps. The activity of these pumps lowers the intracellular concentration of the antibiotic to sub-toxic levels, contributing significantly to clinical resistance. The investigation of efflux pump inhibitors (EPIs) is an active area of research aimed at restoring the efficacy of antibiotics that are substrates for these pumps. nih.gov

Advanced Analytical Methodologies for Desosaminylazithromycin Characterization

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic methods are the cornerstone for the separation and quantification of Desosaminylazithromycin from Azithromycin (B1666446) and other related compounds. These techniques leverage the differential partitioning of the analytes between a stationary phase and a mobile phase to achieve separation.

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Analysis

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative and, in some cases, quantitative analysis of this compound. nih.govoup.com It offers a simpler and more cost-effective alternative to HPLC for certain applications.

A stability-indicating TLC method can be developed to separate this compound from Azithromycin and its degradation products. nih.gov In one such method, silica (B1680970) gel 60F254 plates are used as the stationary phase. nih.gov The mobile phase, or developing system, is crucial for achieving good separation. A mixture of n-hexane, ethyl acetate, and diethylamine (B46881) (e.g., in a ratio of 75:25:10, v/v/v) has been shown to be effective. nih.govoup.com

After development, the separated spots are visualized. A common visualization agent is a modified Dragendorff's reagent, which produces brown to brownish-red spots. nih.govoup.com The Rf value (the ratio of the distance traveled by the spot to the distance traveled by the solvent front) is used for qualitative identification. For instance, in one study, the Rf value for Azithromycin was 0.54. nih.gov

For quantitative analysis, a densitometer can be used to measure the optical density of the spots. akjournals.com The method can be validated for linearity by applying different amounts of the standard to the plate and constructing a calibration curve. oup.com The linear range for Azithromycin in one study was found to be between 5 and 30 µ g/spot , with a limit of quantitation of 2 µ g/spot . oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Structural Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that combines the separation capabilities of LC with the mass analysis capabilities of mass spectrometry. resolvemass.cachimia.ch It is indispensable for the comprehensive impurity profiling of Azithromycin and the definitive structural identification of related substances like this compound. sci-hub.senih.gov

In an LC-MS/MS system, the eluent from the LC column is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI) in the positive ion mode for compounds like this compound. nih.govsci-hub.se The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. americanpharmaceuticalreview.com

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. chimia.chsci-hub.se In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). chimia.ch The resulting product ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. sci-hub.se Common fragment ions observed in the MS/MS spectra of Azithromycin and its related compounds can be used to confirm their identity. sci-hub.se For example, fragments corresponding to the loss of the desosamine (B1220255) and cladinose (B132029) sugar moieties are often observed. sci-hub.se

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.govamericanpharmaceuticalreview.com This is a significant advantage for identifying unknown impurities. americanpharmaceuticalreview.com

Spectroscopic and Spectrometric Characterization for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic and spectrometric methods are essential for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. nih.govmdpi.com Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments like COSY, HSQC, and HMBC can be used to assign all the proton and carbon signals and to establish the connectivity of the atoms within the molecule. nih.gov This detailed structural information is crucial for confirming the identity of this compound and distinguishing it from other isomers. Advanced NMR techniques, such as saturation transfer difference (STD) NMR, can even be used to study the interactions of macrolides with their biological targets, such as the bacterial ribosome. mdpi.com

X-ray crystallography can provide the absolute three-dimensional structure of a molecule at the atomic level, including its stereochemistry. While obtaining suitable crystals can be challenging, a crystal structure provides unambiguous proof of the molecule's conformation.

The combination of data from LC-MS/MS, NMR, and potentially X-ray crystallography allows for the complete and unequivocal characterization of the chemical structure of this compound. nih.gov

Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. The FT-IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of its chemical bonds. Analysis of the parent compound Azithromycin and its impurities reveals key spectral features. uspnf.comuspnf.comresearchgate.net The spectrum of this compound is expected to exhibit significant bands similar to those of Azithromycin, particularly those associated with the macrolide ring structure that they share. uspnf.comuspnf.com

Key absorptions include a prominent band for the lactone carbonyl (C=O) stretching vibration and broad absorptions corresponding to hydroxyl (O-H) and amine (N-H) groups. uspnf.comresearchgate.net The United States Pharmacopeia (USP) monograph for Azithromycin for Oral Suspension notes characteristic bands that are also relevant for identifying its related compounds. uspnf.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| ~3440 | O–H and N–H stretching vibrations | |

| ~2936 | C-H stretching (alkane) | uspnf.comuspnf.com |

| ~1725 | C=O stretching (lactone carbonyl) | uspnf.comuspnf.com |

| ~1456 | C-H bending | uspnf.comuspnf.com |

| ~1376 | C-H bending | uspnf.comuspnf.com |

| ~1165 | C-O-C stretching (ether linkages) | uspnf.comuspnf.com |

| ~995, ~900 | Fingerprint region vibrations | uspnf.comuspnf.com |

Ultraviolet-Visible Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed in the quantitative analysis of this compound, primarily in conjunction with High-Performance Liquid Chromatography (HPLC). This compound does not possess a strong chromophore, resulting in weak UV absorbance at higher wavelengths. However, it exhibits significant absorption in the low UV region. Chromatographic methods for the analysis of Azithromycin and its impurities consistently use a detection wavelength of around 210 nm. scribd.comresearchgate.netgoogle.com This indicates that this compound absorbs light in this region, allowing for its detection and quantification as an impurity in pharmaceutical samples. scribd.com Spectrophotometric tests for related substances often involve scanning the UV range from 210 to 300 nm. scribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are critical for assigning the signals of all protons and carbons in its complex structure. nih.govresearchgate.net This level of detail is necessary to confirm the connectivity of the atoms and, crucially, to determine the stereochemistry of the molecule's 14 defined stereocenters. While comprehensive spectral data for this compound is highly specific, the principles of NMR analysis for macrolides provide a framework for its characterization. nih.gov The analysis confirms the core macrolide structure, the presence of the desosamine sugar, and the absence of the cladinose sugar moiety, which distinguishes it from the parent Azithromycin. ontosight.ai

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique used for the identification and quantification of this compound. researchgate.netresearchgate.net In mass spectrometry, the molecule is ionized, typically using electrospray ionization (ESI), to produce a protonated molecular ion [M+H]⁺. Given the molecular weight of this compound (590.79 g/mol ), this ion is observed at an m/z (mass-to-charge ratio) of approximately 591. sigmaaldrich.comnih.gov

Further fragmentation of this parent ion in the mass spectrometer (MS/MS) yields a characteristic pattern of daughter ions. A primary fragmentation pathway for macrolide antibiotics involves the cleavage of glycosidic bonds and the loss of sugar moieties. In the case of this compound, a key fragment would result from the loss of the desosamine sugar. The mass spectrum of Azithromycin shows a major peak at m/z 591, corresponding to the loss of its cladinose sugar, which is analogous to the molecular ion of this compound. scribd.com

Table 2: Key Mass Spectrometric Data for this compound

| Parameter | Value (m/z) | Description | Reference |

| Molecular Weight | 590.79 | Calculated molecular mass | sigmaaldrich.comnih.govsigmaaldrich.com |

| Parent Ion [M+H]⁺ | ~591 | Protonated molecular ion observed in ESI-MS | scribd.com |

| Key Fragment | Varies | Fragmentation typically involves the loss of the desosamine sugar and cleavages of the macrolide ring. | researchgate.net |

Role as a Certified Reference Standard in Pharmaceutical Quality Control and Method Validation

This compound plays a crucial role in the pharmaceutical industry as a certified reference standard. sigmaaldrich.comanalisisvinicos.comvwr.com It is available as both a primary reference standard from organizations like the United States Pharmacopeia (USP) and as a secondary (or working) standard from various suppliers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These standards are rigorously characterized materials of high purity, used as a benchmark for quality control (QC) and analytical method validation. clearsynth.comclearsynth.com

In pharmaceutical quality control, the this compound reference standard is essential for the accurate identification and quantification of it as an impurity in Azithromycin active pharmaceutical ingredients (APIs) and finished drug products. ontosight.aievitachem.com Regulatory bodies like the FDA and guidelines from the International Conference on Harmonisation (ICH) require strict control over impurities in pharmaceuticals. usp.org Using a certified standard ensures that the analytical methods employed are accurate, precise, and reliable for monitoring impurity levels and ensuring they remain below specified limits. ontosight.ai

Furthermore, the standard is indispensable for analytical method development and validation. clearsynth.comclearsynth.comsynzeal.com It is used to:

Confirm Method Specificity: Ensuring the analytical method can distinguish this compound from Azithromycin and other related impurities. researchgate.net

Assess System Suitability: In chromatographic methods like HPLC, the reference standard is used to verify that the system is performing correctly before analyzing samples. sigmaaldrich.com For instance, USP monographs specify resolution requirements between the this compound peak and other compounds. uspnf.com

Prepare Calibration Standards: Used to create calibration curves for the accurate quantification of the impurity. sigmaaldrich.com

Validate Performance: It is used during the validation of analytical methods to establish parameters such as linearity, accuracy, precision, and sensitivity, as required for Abbreviated New Drug Applications (ANDA) submissions. clearsynth.comsynzeal.com

The availability and use of this compound as a certified reference standard are fundamental to ensuring the quality, safety, and efficacy of Azithromycin formulations worldwide. ontosight.aisigmaaldrich.comevitachem.com

Structure Activity Relationship Sar Studies of Desosaminylazithromycin and Analogues

Systematic Investigation of the Influence of the Desosamine (B1220255) Sugar on Biological Activity

The desosamine sugar moiety is a critical component for the biological activity of many macrolide antibiotics, including azithromycin (B1666446). researchgate.netgoogle.com This sugar, attached at the C5 position of the macrolide ring, plays a crucial role in the interaction with the bacterial ribosome, the primary target of these drugs. researchgate.netgoogle.com

Systematic investigations have revealed that even slight modifications to the desosamine sugar can significantly impact antibacterial efficacy. The dimethylamino group on the desosamine sugar is particularly important for good antibacterial activity. researchgate.net Spectroscopic studies have shown that the –N(CH3)2 and hydroxyl groups of the desosamine sugar are involved in complexation with metal ions, indicating their reactive potential. walshmedicalmedia.com

The interaction between the desosamine sugar and the bacterial ribosome is a key determinant of the antibiotic's potency. Specifically, the desosamine hydroxyl group can form a hydrogen bond with the N1 atom of adenine (B156593) 2058 (A2058) in the 23S rRNA of the bacterial ribosome. nih.gov This interaction helps to stabilize the binding of the macrolide to its target. nih.gov

Design and Evaluation of Macrolide Derivatives with Truncated or Modified Desosamine Moieties

To further probe the role of the desosamine sugar and to develop new compounds with improved properties, researchers have designed and synthesized a variety of macrolide derivatives with truncated or modified desosamine moieties. nih.gov

One area of focus has been the development of derivatives that can overcome resistance mechanisms. For example, some bacteria develop resistance to macrolides through the action of Erm methyltransferases, which methylate A2058 in the ribosome. This modification can cause a steric clash with the desosamine sugar, reducing the antibiotic's binding affinity. researchgate.net In response, derivatives with truncated desosamine moieties, such as 2'-deoxy and 3'-desmethyl desosamine rings, have been synthesized. researchgate.netnih.gov However, these particular modifications resulted in decreased antibacterial activity against susceptible Staphylococcus aureus strains and were inactive against resistant strains. researchgate.netnih.gov This suggests that simply reducing steric bulk is not sufficient to overcome this resistance mechanism and that other factors are at play. researchgate.net

Other modifications have focused on introducing new functional groups to the desosamine sugar. For instance, the introduction of small secondary or tertiary amines at the 6'-position of desosamine in azithromycin-like compounds has been shown to yield polycationic species with potent activity against Gram-negative bacteria. acs.org

The following table summarizes the activity of some desosamine-modified azithromycin analogues against E. coli and K. pneumoniae. acs.org

| Compound | Modification | E. coli MP-538 MIC (μg/mL) | K. pneumoniae MP-546 MIC (μg/mL) |

| 11 | Baseline 15-membered azalide | 8 | 16 |

| 14 | Amine at 6'-position of desosamine | 4 | Not specified |

| 15 | Amine at 6'-position of desosamine | 2 | Not specified |

These findings highlight the complex interplay between the structure of the desosamine sugar and the biological activity of macrolide antibiotics.

Computational Chemistry and Molecular Docking Approaches

Computational chemistry and molecular docking have become indispensable tools in the study of macrolide antibiotics. plos.orgyoutube.commdpi.com These methods allow researchers to model the interactions between macrolides and their biological targets at the molecular level, providing insights that can guide the design of new and more effective drugs. plos.orgyoutube.commdpi.com

Molecular docking studies have been used to analyze the interactions between desosaminylazithromycin analogues and various biological targets, including the bacterial ribosome and viral enzymes. plos.orgtypeset.io

For ribosomal targets, these studies have confirmed the importance of the desosamine sugar in binding to the 50S ribosomal subunit. plos.org The 2'-hydroxyl group of the desosamine sugar can form hydrogen bonds with nucleotides A2058 and A2059, while the 3'-dimethylamino group can form a salt bridge with the phosphate (B84403) of G2505. plos.org These interactions are crucial for anchoring the macrolide in its binding pocket. plos.org

More recently, computational methods have been used to investigate the potential of azithromycin and its analogues as antiviral agents. For example, in silico studies have explored the interactions of these compounds with the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. typeset.ioresearchgate.net One such study, which screened 503 analogues of azithromycin and clarithromycin, predicted that this compound would have a high inhibitory activity against the SARS-CoV-2 RdRp. typeset.ioresearchgate.net

In addition to identifying key interactions, computational methods can also be used to quantitatively assess the binding affinity of different ligands for their targets. plos.org This is often done by calculating the free energy of binding (ΔG), which provides an estimate of the stability of the ligand-protein complex. semanticscholar.org

For example, a study that used force field-based screening to evaluate the binding of several drugs to the SARS-CoV-2 RdRp found that azithromycin had a favorable binding energy of -305.76 kJ/mol. semanticscholar.org This type of quantitative analysis can be used to rank different compounds and to prioritize those with the most promising binding affinities for further experimental testing.

The following table shows the predicted binding energies for several compounds against the SARS-CoV-2 RdRp. semanticscholar.org

| Compound | Binding Energy (ΔG, kJ/mol) |

| Azithromycin | -305.76 |

| Pralatrexate | -128.58 |

| Sofosbuvir | -89.88 |

| Amoxicillin | -67.33 |

These computational approaches provide a powerful framework for understanding the molecular basis of macrolide activity and for guiding the rational design of new derivatives.

Ligand-Protein Interaction Analysis, including Ribosomal Targets and Viral Enzymes

Rational Design and Chemical Synthesis of Novel this compound Derivatives for Enhanced Efficacy

The insights gained from SAR studies and computational modeling have enabled the rational design and chemical synthesis of novel this compound derivatives with enhanced efficacy. acs.orgnih.govnih.gov This approach involves making targeted modifications to the macrolide scaffold to improve its antibacterial activity, expand its spectrum, or overcome resistance mechanisms.

One successful strategy has been to introduce basic amines at the 6'-position of the desosamine residue, leading to compounds with improved activity against Gram-negative bacteria. acs.org Another approach has been to replace the entire C10–C13 fragment of the macrolactone ring with 1,2-aminoalcohols, resulting in 13-membered azalides with potent antibacterial properties. acs.org

The synthesis of these novel derivatives often involves complex, multi-step procedures. acs.org For example, the preparation of 15-membered azalides bearing a 10,11-carbamoyl group requires a fully synthetic approach, as these compounds cannot be made through semisynthesis from existing macrolides. acs.org

Future Research Directions and Translational Perspectives for Desosaminylazithromycin

Exploration of Novel Biological Activities and Pharmacological Profiles Beyond Antibiosis

While Desosaminylazithromycin's antibacterial action is considerably weaker than azithromycin's due to the absence of the cladinose (B132029) sugar moiety which alters its ribosomal binding, its unique structure may possess other, non-antibiotic pharmacological activities. ontosight.ai A key area of future research lies in screening this compound against a wide array of biological targets to uncover novel therapeutic properties.

A compelling example of this is found in computational research exploring treatments for COVID-19. A molecular docking study compared the inhibitory activities of azithromycin (B1666446), clarithromycin, and their analogues against the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. researchgate.net The results of these in silico analyses suggested that this compound exhibited a higher potential activity against this critical viral enzyme than the other macrolides tested. researchgate.net This finding strongly supports a strategic shift in the investigation of this compound, moving beyond its identity as a simple antibiotic metabolite to exploring its potential as an antiviral agent. Further in vitro and in vivo studies are essential to validate these computational predictions and to fully characterize its antiviral profile and mechanism of action.

Application in Developing Innovative Therapeutic Strategies and Chemical Tools

The unique structural nature of this compound positions it as a valuable molecule for developing new therapeutic strategies and as a specialized chemical tool. Its current primary application in this domain is as a reference standard in analytical chemistry. evitachem.com Specifically, it is used in high-performance liquid chromatography (HPLC) methods to quantify azithromycin and its related substances in bulk drug samples and pharmaceutical formulations, ensuring the purity and quality of the final product. evitachem.comresearchgate.net

Beyond its role in quality control, the core structure of this compound can serve as a scaffold for medicinal chemists to build upon. The potential antiviral activity highlighted in molecular docking studies provides a strong rationale for using this compound as a starting point for designing novel RdRp inhibitors or agents targeting other viral proteins. researchgate.net Its established synthesis and known chemical properties provide a solid foundation for creating derivative compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The development of such innovative strategies could lead to new treatments for viral infections and other diseases, representing a significant evolution from its original association with azithromycin. nih.govnih.gov

Advanced Structural Biology Studies of this compound-Target Complexes (e.g., X-ray Crystallography of Ribosome-Compound Interactions)

A deep understanding of how a molecule interacts with its biological target at an atomic level is fundamental for rational drug design. For macrolides, the primary target is the bacterial ribosome. nih.gov While high-resolution crystal structures exist for other macrolides like dirithromycin (B1670756) and solithromycin (B1681048) complexed with the ribosome, such data is absent for this compound. nih.govnih.gov

Future research must prioritize obtaining high-resolution cryo-electron microscopy (cryo-EM) or X-ray crystallography structures of this compound bound to the bacterial ribosome. These studies would be pivotal for several reasons:

They would precisely reveal how the absence of the cladinose sugar affects the binding orientation and interactions within the nascent peptide exit tunnel of the ribosome. ontosight.ai

They would clarify the specific contacts made by the desosamine (B1220255) sugar and the macrolactone ring with ribosomal RNA and proteins.

This structural information would provide an explicit roadmap for designing new derivatives with restored or enhanced ribosomal binding affinity, potentially overcoming certain resistance mechanisms.

By visualizing the this compound-ribosome complex, researchers can identify key interaction points that can be chemically modified to improve efficacy, offering a new path for the development of next-generation macrolide antibiotics. nih.gov

Development of Chemoenzymatic Synthesis Approaches for this compound Analogues

To explore the full therapeutic potential of this compound, a diverse library of its analogues is required for screening. Chemoenzymatic synthesis, which merges the power of traditional organic chemistry with the high selectivity of biocatalysis, offers an elegant and efficient platform for generating these novel compounds. nih.govchemrxiv.org

This approach can overcome significant challenges associated with purely chemical synthesis, such as achieving high stereoselectivity and avoiding the need for complex protection and deprotection steps. nih.govresearchgate.net Future research directions in this area include:

Employing Engineered Enzymes: Utilizing engineered enzymes, such as halogenases or glycosyltransferases, to perform specific modifications on the this compound scaffold. nih.gov This could involve adding different functional groups to the macrolactone ring or altering the desosamine sugar.

In Situ Analogue Generation: Developing coupled-enzyme systems where this compound analogues are synthesized in situ and immediately used in biological assays. This strategy is particularly useful for overcoming the inherent instability of some complex molecules. nih.gov

Creating Diverse Libraries: Combining chemical synthesis of precursor molecules with enzymatic final-stage modifications to rapidly produce a wide range of analogues for high-throughput screening against various biological targets. nih.gov

By leveraging chemoenzymatic strategies, researchers can efficiently create and test a multitude of this compound derivatives, accelerating the discovery of new lead compounds with potential applications in antibiosis, antiviral therapy, and beyond. chemrxiv.orgnih.gov

Q & A

Q. How is Desosaminylazithromycin identified and quantified in Azithromycin formulations?

this compound is primarily quantified using reverse-phase HPLC with UV detection. Key parameters include:

- Mobile phase : A mixture of acetonitrile and pH-adjusted phosphate buffer (e.g., 6:4 ratio) .

- Column specifications : C18 columns with ≥1500 theoretical plates for azithromycin peaks and tailing factors ≤1.5 .

- System suitability : Relative retention times (RRT) of 0.38 for this compound and 0.54 for N-Demethylazithromycin, with resolution ≥1.5 between impurities .

- Quantitation : Peak area ratios relative to reference standards, using formulas such as:

where and are peak areas of the sample and standard, respectively .

Q. What structural features differentiate this compound from Azithromycin?

this compound lacks the cladinose sugar moiety at the 3-O position of the macrolide ring, replaced by a desosamine group. This structural modification is confirmed via:

- Molecular formula : C₃₀H₅₈N₂O₉ (vs. C₃₈H₇₂N₂O₁₂ for Azithromycin) .

- Stereochemistry : The (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R) configuration is critical for distinguishing it from parent compounds .

Advanced Research Questions

Q. How can co-elution of this compound with other impurities be resolved in HPLC analysis?

- Gradient optimization : Adjusting acetonitrile concentration from 25% to 50% over 30 minutes improves separation of co-eluting impurities like N-Demethylazithromycin .

- Peak-to-valley criteria : Ensure a minimum ratio of 1.4 for distinguishing overlapping peaks (e.g., this compound and Azithromycin-related compound F) .

- Column temperature : Maintaining 26°C reduces variability in retention times .

Q. What methodological strategies validate the stability-indicating capability of HPLC assays for this compound?

- Forced degradation studies : Expose Azithromycin to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic conditions. Monitor this compound formation as a degradation product .

- Specificity testing : Confirm baseline separation of this compound from degradation peaks using photodiode array (PDA) detection .

- Robustness validation : Test variations in flow rate (±0.1 mL/min), pH (±0.2), and column batch-to-batch reproducibility .

Q. How should discrepancies in this compound’s reported inhibitory activity against SARS-CoV-2 proteins be addressed?

- Assay standardization : Use consistent protein targets (e.g., RNA-dependent RNA polymerase) and control for ATP concentration variations in enzymatic assays .

- Comparative controls : Include Azithromycin and Clarithromycin in parallel studies to normalize activity data .

- Statistical rigor : Apply ANOVA to assess inter-laboratory variability, with p < 0.05 indicating significance .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.